molecular formula C12H21ClN2O2 B7924490 N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7924490
M. Wt: 260.76 g/mol
InChI Key: NHODENQQUUPUKR-NSHDSACASA-N
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Description

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide typically involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the resulting N-acylated product into the desired compound. The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide
  • **N-[(S)-1-(2-Bromo-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

Uniqueness

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of a chloroacetyl group with a pyrrolidine ring and isopropyl substituent makes it a valuable compound for various applications .

Properties

IUPAC Name

N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c1-9(2)15(10(3)16)8-11-5-4-6-14(11)12(17)7-13/h9,11H,4-8H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHODENQQUUPUKR-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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